molecular formula C23H30O3 B14518660 4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate CAS No. 62717-00-4

4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate

Cat. No.: B14518660
CAS No.: 62717-00-4
M. Wt: 354.5 g/mol
InChI Key: LDLCAENCXACLTB-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxy group attached to a phenyl ring and a butan-2-yl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate typically involves the esterification of 4-(Hexyloxy)phenol with 4-(butan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with enzymes and receptors in biological systems. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
  • 4-(Hexyloxy)phenyl 4-butyloxybenzoate
  • 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

Uniqueness

4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate is unique due to the presence of both a hexyloxy group and a butan-2-yl group, which confer distinct physicochemical properties. These structural features may result in unique reactivity and interactions compared to other similar compounds.

Properties

CAS No.

62717-00-4

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-butan-2-ylbenzoate

InChI

InChI=1S/C23H30O3/c1-4-6-7-8-17-25-21-13-15-22(16-14-21)26-23(24)20-11-9-19(10-12-20)18(3)5-2/h9-16,18H,4-8,17H2,1-3H3

InChI Key

LDLCAENCXACLTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)CC

Origin of Product

United States

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